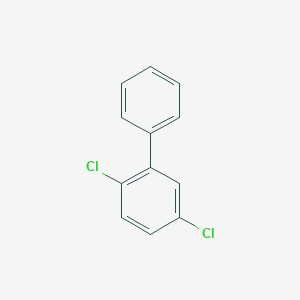

2,5-Dichlorobiphenyl

Description

Properties

IUPAC Name |

1,4-dichloro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQWHYGECTYFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073480 | |

| Record name | 2,5-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-39-1 | |

| Record name | 2,5-Dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34883-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35R7J07E3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions:

-

Catalyst: FeCl₃ (5–10 mol%).

-

Temperature: 40–60°C.

-

Chlorine Gas Flow Rate: Controlled addition over 6–12 hours.

Outcomes:

-

Yield: 45–55% (mixed isomers, including 2,5-, 2,4-, and 3,4-dichlorobiphenyls).

-

Selectivity: Limited; requires chromatographic separation for purification.

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ |

| Temperature | 40–60°C |

| Reaction Time | 6–12 hours |

| Yield | 45–55% |

| Selectivity | Low (mixed isomers) |

Diazotization and Coupling (Gomberg-Bachmann Reaction)

This method involves diazotizing 2,5-dichloroaniline and coupling it with benzene under basic conditions.

Steps:

-

Nitration of 1,4-Dichlorobenzene:

-

Reduction to 2,5-Dichloroaniline:

-

Diazotization:

-

Coupling with Benzene:

Outcomes:

-

Advantage: Better regiocontrol compared to direct chlorination.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 85–90% |

| Reduction | H₂/Pd-C, EtOH, 50°C | 75–80% |

| Diazotization | NaNO₂, HCl, 0–5°C | Quant. |

| Coupling | Benzene, NaOH, EtOH, 60°C | 50–55% |

Ullmann Coupling of Aryl Halides

Ullmann coupling enables selective formation of the biphenyl bond using copper catalysts.

Reaction Scheme:

Conditions:

-

Catalyst: Cu powder (10 mol%).

-

Solvent: DMF at 120–140°C.

-

Reaction Time: 24–48 hours.

Outcomes:

| Parameter | Value |

|---|---|

| Catalyst | Cu powder |

| Solvent | DMF |

| Temperature | 120–140°C |

| Yield | 60–70% |

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed method couples 2,5-dichlorophenylboronic acid with a phenyl halide.

Reaction Scheme:

Conditions:

-

Catalyst: Pd(PPh₃)₄ (3 mol%).

-

Base: Na₂CO₃ in THF/H₂O.

-

Temperature: 80–100°C.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-dichlorobenzoic acid.

Reduction: It can be reduced to form biphenyl.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products:

Oxidation: 2,5-Dichlorobenzoic acid.

Reduction: Biphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2,5-DCB serves as a model compound for studying the behavior of PCBs in various chemical reactions. Its stability allows researchers to investigate reaction mechanisms and the effects of chlorination on biphenyl compounds.

Key Reactions :

- Oxidation : Converts to 2,5-dichlorobenzoic acid.

- Reduction : Can be reduced to biphenyl.

- Substitution : Undergoes nucleophilic substitution reactions.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | 2,5-Dichlorobenzoic acid | Potassium permanganate |

| Reduction | Biphenyl | Lithium aluminum hydride |

| Substitution | Various substituted biphenyls | Hydroxide ions |

Biology

In biological studies, 2,5-DCB is used to examine the toxicity and biodegradation processes of PCBs. Research has shown that certain bacteria, such as Burkholderia xenovorans LB400, can transform hydroxylated derivatives of 2,5-DCB into less harmful metabolites.

Case Study :

A study demonstrated that B. xenovorans could effectively degrade three hydroxylated derivatives of 2,5-DCB when using biphenyl as a carbon source. The transformation resulted in the production of 2,5-dichlorobenzoic acid (2,5-DCBA), which was not further degraded by the bacterium .

Medicine

Research into the health effects of 2,5-DCB focuses on its potential toxicological impacts. Studies have indicated that exposure to this compound can lead to oxidative stress and mitochondrial dysfunction in cells.

Findings :

In vitro studies have shown that exposure to 2,5-DCB can influence cellular processes such as gene expression and metabolic pathways associated with toxicity.

Industry

In industrial applications, 2,5-DCB is used as a reagent and standard in analytical chemistry. Its stable properties make it suitable for developing materials with specific chemical characteristics.

Environmental Impact

Given its persistence in the environment and potential health hazards associated with PCB exposure, research continues into methods for bioremediation using microorganisms capable of degrading PCBs like 2,5-DCB. Understanding these processes is crucial for developing effective environmental cleanup strategies.

Mechanism of Action

The mechanism of action of 2,5-dichlorobiphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, which leads to the alteration of gene transcription. This interaction induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family. These enzymes play a role in the metabolism and detoxification of various compounds .

Comparison with Similar Compounds

Table 1: Key Properties of Dichlorobiphenyl Isomers

| Compound Name | CAS RN | Chlorine Positions | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water (mg/L) |

|---|---|---|---|---|---|---|

| This compound | 34883-39-1 | 2,5 | 223.09 | ~285 (estimated) | 35–38 | 0.12 (low) |

| 3,4-Dichlorobiphenyl | 2974-92-7 | 3,4 | 223.09 | ~290 (estimated) | 56–58 | 0.09 (low) |

| 4,4'-Dichlorobiphenyl | 2050-68-2 | 4,4' | 223.09 | ~315 | 102–104 | 0.05 (low) |

Notes:

- This compound has a lower melting point (35–38°C) compared to 3,4-Dichlorobiphenyl (56–58°C) and 4,4'-Dichlorobiphenyl (102–104°C), reflecting reduced molecular symmetry and weaker intermolecular forces .

- All dichlorobiphenyls exhibit low water solubility (<0.2 mg/L), consistent with their hydrophobic nature.

Environmental Behavior and Persistence

- This compound: Moderately persistent in soil (half-life: 6–12 months) due to its lower chlorine content and non-coplanar structure, which reduces binding to organic matter.

- 3,4-Dichlorobiphenyl : Higher persistence (half-life: 12–18 months) owing to its coplanar conformation, which enhances adsorption to sediments .

- 4,4'-Dichlorobiphenyl : Most persistent (half-life: 18–24 months) due to its symmetrical structure and resistance to microbial degradation.

Toxicity Profiles

- This compound: Classified as a low-toxicity congener (LD₅₀ > 5000 mg/kg in rodents). Its non-coplanar structure minimizes interaction with the aryl hydrocarbon receptor (AhR), a key pathway for dioxin-like toxicity.

- 3,4-Dichlorobiphenyl : Exhibits moderate toxicity (LD₅₀ ~ 1000 mg/kg) due to partial coplanarity, enabling weak AhR activation .

Analytical Considerations

In gas chromatography (GC), This compound elutes earlier than 3,4- and 4,4'-isomers due to its lower molecular weight and higher volatility. It serves as a critical reference standard in PCB congener analysis, particularly for calibrating detection systems .

Biological Activity

2,5-Dichlorobiphenyl (2,5-DCB) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic compounds used in various industrial applications. Due to their environmental persistence and potential toxicity, PCBs have garnered significant attention in environmental and health research. This article explores the biological activity of 2,5-DCB, focusing on its metabolic pathways, toxicological effects, and potential for biodegradation.

This compound has the chemical formula and is characterized by two chlorine atoms attached to the biphenyl structure at the 2 and 5 positions. This configuration influences its biological interactions and degradation pathways.

Metabolism and Biodegradation

Research indicates that 2,5-DCB can be metabolized by specific bacterial strains. A notable study demonstrated that Burkholderia xenovorans LB400 could transform hydroxylated derivatives of 2,5-DCB when grown in the presence of biphenyl as a carbon source. The transformation led to the production of 2,5-dichlorobenzoic acid (2,5-DCBA), which was not further degraded by the bacteria .

Table 1: Transformation of Hydroxylated Derivatives by Burkholderia xenovorans LB400

| Compound | Carbon Source | Transformation Observed |

|---|---|---|

| 2′-OH-2,5-DCB | Biphenyl | Yes |

| 3′-OH-2,5-DCB | Biphenyl | Yes |

| 4′-OH-2,5-DCB | Biphenyl | Yes |

| Hydroxylated derivatives | Succinate | Limited |

The study also reported half-maximum inhibitory concentration (IC50) values for 2,5-DCB against B. xenovorans, indicating its potential toxicity to microbial life at higher concentrations .

Case Study: Endocrine Disruption

A study highlighted the endocrine-disrupting capabilities of various PCB congeners, including 2,5-DCB. The compound was found to interfere with hormonal signaling pathways in vitro, raising concerns about its impact on reproductive health and development in exposed populations .

Environmental Impact

Due to their stability and resistance to degradation, PCBs including 2,5-DCB can accumulate in the environment and enter food chains. The persistence of such compounds poses significant risks to wildlife and human health.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2,5-dichlorobiphenyl in environmental samples?

- Methodology : Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the gold standard for detecting chlorinated biphenyls. For this compound, use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with electron impact ionization. Calibrate with certified standard solutions (e.g., 100 μg/mL in isooctane) . Quantify using selective ion monitoring (SIM) at m/z 222 (molecular ion cluster) and confirm retention times against reference standards.

Q. How does the chlorination position (2,5-substitution) influence the environmental persistence of this compound compared to other dichlorobiphenyl isomers?

- Methodology : Compare soil half-lives of this compound with isomers (e.g., 2,4- or 3,4-dichlorobiphenyl) under controlled aerobic/anaerobic conditions. Use OECD 307 guidelines for soil degradation studies. The 2,5-substitution reduces steric hindrance, increasing susceptibility to microbial degradation compared to ortho-substituted isomers .

Q. What synthetic routes are available for producing this compound in laboratory settings?

- Methodology : The Ullmann coupling reaction is widely used. React 2,5-dichlorobenzene with iodobenzene in the presence of a copper catalyst at 120–150°C. Purify via silica gel chromatography (hexane:ethyl acetate, 9:1). Yields typically range from 65–75% .

Advanced Research Questions

Q. How do hydroxylated metabolites of this compound interact with estrogen receptors, and what experimental models validate these effects?

- Methodology : Use HepG2 cell lines to study metabolic activation. Expose cells to this compound (10–100 μM) for 48 hours. Extract metabolites via solid-phase extraction and identify using LC-QTOF-MS. Assess estrogenic activity via MCF-7 cell proliferation assays (E-Screen) and ER-α/β binding assays. Meta-hydroxylated metabolites show higher binding affinity than parent compounds .

Q. What computational models predict the bioaccumulation potential of this compound in aquatic ecosystems?

- Methodology : Apply physiologically based pharmacokinetic (PBPK) models parameterized with log Kow (4.9) and biotransformation rates. Validate against field data from lipid-rich organisms (e.g., fish). Use COSMOtherm or EPI Suite to estimate partitioning coefficients. Results correlate with in vivo studies showing moderate bioaccumulation in zebrafish (Danio rerio) .

Q. How does this compound induce oxidative stress in plants, and what transcriptomic markers are indicative of this response?

- Methodology : Expose Arabidopsis thaliana to 50 μM this compound for 72 hours. Measure ROS production via DCFH-DA fluorescence. Conduct RNA-seq to identify upregulated genes (e.g., GSTU19, APX1) linked to xenobiotic detoxification. Enrichment analysis reveals pathways like "response to oxidative stress" (GO:0006979) and "phenylpropanoid metabolism" .

Data Contradiction Analysis

Q. Discrepancies exist in reported half-lives of this compound in soil. How can experimental variables explain these differences?

- Analysis : Variations arise from soil type (e.g., loam vs. clay), organic carbon content (2–10%), and microbial community composition. Standardize testing using OECD 307 with 20°C and 60% water-holding capacity. Contradictory data from field studies (t1/2 = 30–150 days) vs. lab studies (t1/2 = 45–70 days) highlight environmental heterogeneity .

Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.